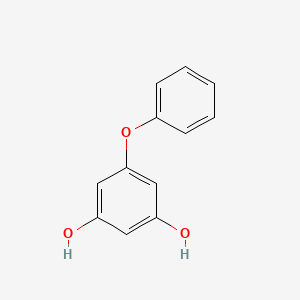

5-Phenoxybenzene-1,3-diol

Description

The study of 5-Phenoxybenzene-1,3-diol in an academic setting is rooted in its identity as a bifunctional monomer. Possessing both hydroxyl (-OH) groups and a diaryl ether linkage, it represents a valuable scaffold for chemical synthesis. Its structure allows for the creation of larger, more complex molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxybenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVRGUQSKOUGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605149 | |

| Record name | 5-Phenoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666180-48-9 | |

| Record name | 5-Phenoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 5 Phenoxybenzene 1,3 Diol

Classical Approaches to Phenoxybenzene-1,3-diol Core Synthesis

Classical methods for synthesizing the phenoxybenzene-1,3-diol core primarily rely on well-established organic reactions, including etherification and aromatic coupling.

Etherification Strategies for Resorcinol (B1680541) Derivatives

Etherification is a fundamental method for forming the C-O bond characteristic of the phenoxy group. In the context of 5-phenoxybenzene-1,3-diol, this typically involves the reaction of a resorcinol derivative with a phenoxy-containing electrophile or a phenol (B47542) with a resorcinol-derived electrophile. A common approach is the Williamson ether synthesis, where a phenoxide is reacted with a suitably functionalized resorcinol derivative.

For instance, the synthesis can be achieved by reacting phenol with an aryl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This method, however, can sometimes lead to a mixture of products if the resorcinol starting material has multiple reactive sites.

Another classical approach involves the reduction of a β-keto ester to a 1,3-diol. For a phenoxy-substituted precursor, this would yield the desired diol structure. The reduction is often carried out using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol.

Aromatic Coupling Reactions for Phenoxy Moiety Introduction

Aromatic coupling reactions provide an alternative route to introduce the phenoxy group. These reactions often involve the coupling of a phenol with an aromatic partner that is part of the resorcinol framework. While traditional methods like the Ullmann condensation have been used for forming diaryl ethers, they often require harsh reaction conditions.

More contemporary, yet still considered classical in the broader sense, are palladium-catalyzed cross-coupling reactions. These methods offer milder conditions and greater functional group tolerance. The Buchwald-Hartwig etherification, for example, utilizes a palladium catalyst with a suitable ligand to couple an aryl halide or triflate with an alcohol or phenol.

Advanced Synthetic Techniques for this compound and Analogues

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of this compound and its analogues. These techniques often provide higher yields, better regioselectivity, and milder reaction conditions.

Transition-Metal Catalyzed Methodologies in Aryl Ether Formation

Transition-metal catalysis has revolutionized the formation of aryl ethers, offering efficient and selective methods. nih.govuwa.edu.au Palladium- and copper-based catalytic systems are widely used for C-O bond formation. nih.gov

Palladium-Catalyzed Reactions: As mentioned earlier, the Buchwald-Hartwig amination protocol has been adapted for etherification. These reactions typically employ a palladium(0) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence both the yield and the scope of the substrates.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type coupling reactions have seen significant improvements, now often proceeding under much milder conditions than the classical versions. researchgate.netresearchgate.net These reactions can be used to couple aryl halides with alcohols or phenols. researchgate.netresearchgate.net Ligand-free copper catalysis has also been developed, simplifying the reaction setup. researchgate.net Recent advancements have even demonstrated copper-catalyzed etherification of aryl bromides at room temperature using specific diamine ligands. nih.gov

Table 1: Comparison of Catalytic Systems for Aryl Ether Formation

| Catalyst System | Metal | Typical Ligands | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Phosphines (e.g., BINAP) | Base, 80°C | High functional group tolerance |

| Ullmann-type | Copper | Phenanthroline, Diols | Often high temperatures | Lower cost than palladium |

| Modern Copper-Catalyzed | Copper | N¹,N²-diarylbenzene-1,2-diamine | Room temperature | Mild conditions |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several aspects can be considered to make the process greener.

The use of less hazardous solvents is a key principle. matanginicollege.ac.in For instance, replacing halogenated solvents with more environmentally friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact. rsc.orgrsc.org

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. rsc.org Reactions with high atom economy generate less waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Furthermore, the use of renewable feedstocks is a central tenet of green chemistry. matanginicollege.ac.in While the direct synthesis of this compound from renewable sources is not widely reported, the synthesis of its precursors, such as phenols, from biomass-derived materials like cardanol (B1251761) (from cashew nut shell liquid) has been demonstrated. rsc.org This approach, if applied to the synthesis of this compound, could significantly improve its green credentials.

Chemical Reactivity and Derivatization of 5 Phenoxybenzene 1,3 Diol

Reactivity of the Hydroxyl Groups in 5-Phenoxybenzene-1,3-diol

The two hydroxyl (-OH) groups on the resorcinol (B1680541) ring are primary sites for chemical transformation. Their nucleophilic nature allows for a variety of reactions, enabling the introduction of different functional groups and the extension of the molecule's core structure.

Esterification and Alkylation Reactions for Functional Group Manipulation

The hydroxyl groups of this compound readily undergo esterification and alkylation, two fundamental reactions in organic synthesis for modifying functionality.

Esterification: This process involves reacting the diol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst. wikipedia.orgchemguide.co.uk This reaction is reversible and can be driven to completion by removing the water produced. wikipedia.orgmasterorganicchemistry.com Phenols, like the diol , can be effectively esterified to achieve good yields. wikipedia.org The use of coupling reagents can also facilitate this transformation under mild conditions. nih.gov For instance, the Fischer-Speier esterification method, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a classic approach. wikipedia.orgmasterorganicchemistry.com

Alkylation: This reaction introduces an alkyl group onto the oxygen atoms of the hydroxyl groups, forming ethers. This is typically achieved by reacting the diol with an alkyl halide in the presence of a base. Phase-transfer catalysis is a technique that can be employed to facilitate the alkylation of similar phenolic compounds. researchgate.netresearchgate.net The choice of the alkylating agent and reaction conditions can allow for selective mono- or di-alkylation.

These reactions are pivotal for creating a library of derivatives with tailored properties. The table below summarizes typical conditions for these transformations, though specific examples for this compound itself are not extensively documented in readily available literature.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions |

| Esterification | Carboxylic Acid | Conc. H₂SO₄ | Toluene | Reflux with water removal wikipedia.org |

| Acid Anhydride | DMAP (cat.) | None | Solvent-free organic-chemistry.org | |

| Acid Chloride | Pyridine | Dichloromethane | Room Temperature | |

| Alkylation | Alkyl Halide | K₂CO₃ | Acetone or DMF | Room Temp. to heating researchgate.netmdpi.com |

| Alkyl Halide | NaOH, TBAB | CH₂Cl₂/H₂O | Phase-Transfer Catalysis researchgate.net |

Selective Oxidation and Reduction Pathways of the Diol

The reactivity of the hydroxyl groups also extends to oxidation and reduction reactions, although these are less common for this specific diol compared to esterification and alkylation.

Oxidation: Selective oxidation of one or both hydroxyl groups in a diol like this compound would lead to the formation of corresponding hydroxy-ketones or quinone-like structures. The selective oxidation of a secondary hydroxyl group in the presence of a primary one has been achieved using specific catalysts. While direct examples for this compound are scarce, general methods for the selective oxidation of diols often employ catalytic systems, such as those based on palladium, to achieve high regioselectivity.

Reduction: The reduction of the hydroxyl groups of a phenol (B47542) to yield a simple C-H bond is a challenging transformation that requires specific and powerful reducing agents, and is not a common pathway. More typically, reduction reactions in molecules containing phenolic hydroxyl groups target other functionalities or the aromatic ring itself under harsh conditions.

Aromatic Ring Reactivity and Functionalization

Beyond the hydroxyl groups, the two aromatic rings of this compound are also susceptible to chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns on the Benzene-1,3-diol Ring

The benzene-1,3-diol (resorcinol) ring is highly activated towards electrophilic aromatic substitution. byjus.com The two hydroxyl groups and the phenoxy group are all ortho-, para-directing and activating substituents. byjus.comlibretexts.org This means they increase the electron density of the aromatic ring, making it more nucleophilic and directing incoming electrophiles to specific positions. libretexts.orgdalalinstitute.com

The hydroxyl groups strongly activate the positions ortho and para to themselves. In the case of the 1,3-diol, this means the positions 2, 4, and 6 are highly activated. The phenoxy group at position 5 also directs incoming electrophiles to its ortho and para positions (positions 4, 6, and the para-position on the other ring). The combined effect of these three groups leads to a very high electron density at positions 2, 4, and 6 of the diol ring, making them the primary sites for substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Phenols can be halogenated even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com

Nitration: Reaction with dilute nitric acid can introduce a nitro group onto the ring. byjus.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, although the strong activation of the ring can sometimes lead to multiple substitutions or side reactions. minia.edu.eg

The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. dalalinstitute.comminia.edu.eg

| Reaction | Reagent | Product Position(s) |

| Bromination | Bromine water | 2,4,6-Tribromo-5-phenoxybenzene-1,3-diol |

| Nitration | Dilute HNO₃ | Mixture of nitro-substituted isomers |

| Acylation | Acyl chloride, AlCl₃ | Acyl group at position 4 or 6 |

Late-Stage Functionalization of the Phenoxy Substituent

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. nih.gov This is a powerful strategy for creating analogues of a lead compound. For this compound, the unsubstituted phenoxy ring presents an opportunity for such modifications.

While the benzene-1,3-diol ring is highly activated, the terminal phenoxy ring is less so. It is activated by the ether oxygen but lacks the powerful activation of the two hydroxyl groups. This difference in reactivity could potentially be exploited for selective functionalization. For example, under carefully controlled conditions, an electrophilic substitution might be directed to the para-position of the phenoxy ring.

Modern synthetic methods, such as those employing photoredox catalysis, have expanded the possibilities for late-stage functionalization, enabling reactions that were previously difficult to achieve. beilstein-journals.org These methods can allow for the introduction of various groups, including alkyl, aryl, and others, onto aromatic rings. While specific applications to this compound are not widely reported, the principles of late-stage functionalization suggest that the terminal phenoxy ring is a viable handle for creating a diverse set of derivatives.

Applications of 5 Phenoxybenzene 1,3 Diol and Its Derivatives in Materials Science

Role as a Monomer in Polymer Synthesis

The presence of two hydroxyl groups makes 5-Phenoxybenzene-1,3-diol a classic A2-type monomer, suitable for step-growth polymerization reactions. These reactions could lead to the formation of high-performance polymers such as poly(aryl ether)s and polyimides, which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of high-performance polymers often involves the reaction of diol monomers with other difunctional or polyfunctional monomers. tandfonline.com For instance, aromatic diimide-diol monomers have been successfully used to synthesize polyimides through nucleophilic displacement reactions. tandfonline.com In a similar vein, this compound could be reacted with activated dihalides or dinitro compounds to produce poly(aryl ether)s. The ether linkages formed during polymerization would contribute to the polymer's flexibility and processability, while the aromatic backbone would ensure high thermal stability.

Furthermore, diol monomers are integral to the synthesis of certain types of polyimides. While the conventional synthesis of polyimides involves the reaction of a dianhydride with a diamine, alternative routes utilizing diol-containing monomers have been explored. tandfonline.com For example, diimide-diol monomers can be polymerized with sulfone-containing reactants to yield polyimides with excellent thermal and electrical insulation properties. tandfonline.com The incorporation of this compound into polyimide structures could introduce a flexible phenoxy side group, potentially enhancing solubility and processability without significantly compromising the desirable properties of the polyimide backbone.

The properties of polymers derived from this compound would be intrinsically linked to its unique structure. The central phenoxy group is expected to impart a degree of flexibility to the polymer chain, which could lead to improved solubility and melt processability—common challenges in the field of high-performance polymers. This is a known strategy, as the introduction of flexible ether linkages into rigid polymer backbones is a common approach to enhance their processability.

Utilization in Functional Organic Materials Design

Beyond its role as a monomer in bulk polymers, the distinct chemical features of this compound suggest its potential use in the design of functional organic materials where molecular architecture dictates performance.

The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, a key interaction in the construction of supramolecular assemblies. These non-covalent interactions can guide the self-assembly of molecules into well-defined, ordered structures such as liquid crystals or molecular networks. The interplay between the hydrogen-bonding diol groups and the aromatic stacking of the benzene (B151609) rings could lead to the formation of complex and functional supramolecular architectures. While specific research on this compound in this context is not available, the principles of supramolecular chemistry suggest this as a fertile area for future investigation.

The modification of the this compound structure could pave the way for its use in materials with specific optical, electronic, or energy-related functions. For example, the attachment of chromophoric or electroactive moieties to the phenoxy group or the benzene ring could yield functional dyes, liquid crystals, or components for organic light-emitting diodes (OLEDs) or solar cells. The core structure of this compound provides a robust scaffold onto which various functionalities can be appended. Research into the electronic properties of organic molecules is an active field, with density functional theory (DFT) calculations often used to predict their behavior in electronic devices. researchgate.net Similar computational studies on derivatives of this compound could guide the synthesis of new materials with tailored electronic properties.

Mechanistic Investigations of Molecular Interactions for 5 Phenoxybenzene 1,3 Diol Analogues

Structure-Activity Relationship (SAR) Studies of Phenoxybenzene-1,3-diol Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 5-phenoxybenzene-1,3-diol, these studies focus on identifying key molecular features that govern their interactions with biological targets.

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. In the context of this compound derivatives, the resorcinol (B1680541) (benzene-1,3-diol) moiety is a critical feature. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, forming specific hydrogen-bonding networks with target proteins.

The phenoxy group provides a larger, more hydrophobic surface that can engage in van der Waals and hydrophobic interactions within a binding pocket. The ether linkage introduces a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

SAR studies on related compounds, such as salicylanilides, have identified a pharmacophore where a C-ring enhances potency, indicating that additional aromatic surfaces can be crucial for binding. nih.gov The B-ring and its substitution in these molecules are also necessary components of the pharmacophore, contributing to inhibition through hydrophobicity. nih.gov

The addition of different substituent groups to the basic this compound scaffold can significantly alter its intermolecular interactions and, consequently, its biological activity. The electronic and steric properties of these substituents play a pivotal role.

Electronic Effects : Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyl groups) on the phenyl rings can modify the electron density of the aromatic system and the acidity of the hydroxyl groups. This, in turn, affects the strength of hydrogen bonds and electrostatic interactions with the target. For instance, in studies of related phenoxy-imine ligands, the imino substituent was found to strongly affect the catalytic activity in ring-opening polymerization, with electron-withdrawing groups like C6F5 leading to significantly higher activity. researchgate.net

Steric Effects : The size and shape of substituents can influence how the molecule fits into a binding site. Bulky substituents may enhance binding by occupying a large hydrophobic pocket or, conversely, may cause steric hindrance that prevents optimal binding. In studies of 1-(phenoxyethyl)piperidin-4-ol derivatives, the position of a methyl substituent was found to significantly influence the molecular geometry and intermolecular interactions. nih.gov

Hydrophobicity : Modifying the hydrophobicity of the molecule can affect its solubility and ability to cross cell membranes, as well as its interactions with hydrophobic pockets in a target protein.

Table 1: Impact of Substituents on Intermolecular Interactions

| Substituent Type | Effect on Interaction | Example from Related Studies | Citation |

| Electron-withdrawing | Modifies electron density, affecting hydrogen bond strength. | C6F5 group on imino substituent enhances catalytic activity. | researchgate.net |

| Steric Bulk | Influences fit within binding sites. | Methyl group position alters molecular geometry. | nih.gov |

| Hydrophobic Groups | Affects solubility and interactions with hydrophobic pockets. | B-ring substitution contributes to PARG inhibition via hydrophobicity. | nih.gov |

Theoretical and Computational Modeling of Molecular Interactions

Computational methods are powerful tools for investigating molecular interactions at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of molecules. jmaterenvironsci.comnih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For this compound analogues, these calculations can:

Predict the most stable conformations of the molecules.

Calculate the partial atomic charges on each atom, providing insight into potential sites for electrostatic interactions.

Determine the bond dissociation energies and proton affinities of the hydroxyl groups, which is crucial for understanding their role in hydrogen bonding.

Model the reactivity of different parts of the molecule, helping to predict potential metabolic pathways or sites of chemical modification.

Molecular dynamics (MD) simulations and docking studies are used to model the interaction between a ligand (such as a this compound derivative) and its biological target (typically a protein). nih.govresearchgate.netlidsen.comacs.org

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. It involves placing the ligand in various positions and orientations within the binding site and scoring them based on the predicted binding affinity. For this compound analogues, docking can help identify the key amino acid residues involved in binding and suggest modifications to the ligand that could improve this interaction. Studies on salicylanilide (B1680751) inhibitors of poly(ADP-ribose) glycohydrolase (PARG) have utilized such approaches to understand binding. nih.gov

Molecular Dynamics Simulations : MD simulations provide a dynamic view of the ligand-target complex over time. nih.govresearchgate.netlidsen.comacs.org These simulations can reveal:

The stability of the binding pose predicted by docking.

The flexibility of both the ligand and the protein during binding.

The role of water molecules in mediating the interaction.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores.

Table 2: Computational Methods in Drug Design

| Method | Application for this compound Analogues | Key Insights |

| Quantum Chemical Calculations | Determining electronic structure and reactivity. | Stable conformations, atomic charges, hydrogen bonding potential. |

| Molecular Docking | Predicting binding orientation in a target protein. | Key binding residues, potential for improved ligand design. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex. | Binding stability, conformational changes, role of solvent. |

In Vitro Studies of Biological Activities of Analogues (Focus on Mechanistic Understanding)

In vitro studies are essential for validating the predictions from SAR and computational studies and for understanding the biological effects of this compound analogues at a mechanistic level. These studies are typically conducted in a controlled laboratory setting using isolated enzymes, cells, or tissues. nih.gov

For this compound derivatives, in vitro assays could be designed to:

Measure binding affinity : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure the binding affinity of the analogues to their target protein, providing quantitative data to support SAR and computational predictions.

Determine enzyme inhibition : If the target is an enzyme, inhibition assays can be used to measure the potency of the analogues (e.g., IC50 values). Studies on related compounds have demonstrated potent inhibitory activities against various enzymes. researchgate.net

Assess cellular activity : Cell-based assays can determine if the analogues can cross the cell membrane and exert their effects within a cellular context. This can include measuring changes in cell signaling pathways, gene expression, or cell viability. For example, some related compounds have been shown to inhibit the proliferation of cancer cell lines. acs.org

Investigate mechanism of action : By using various biochemical and molecular biology techniques, researchers can elucidate the precise mechanism by which the analogues exert their biological effects. This could involve identifying the specific signaling pathways that are modulated or determining if the compounds act as competitive, non-competitive, or uncompetitive inhibitors.

The results from these in vitro studies provide crucial feedback for the design of new analogues with improved potency and selectivity, completing the iterative cycle of drug discovery.

Investigation of Enzyme Inhibition Mechanisms

Analogues of this compound, particularly those sharing the diaryl ether or resorcinol structure, have been identified as potent inhibitors of several enzymes. The primary mechanisms of inhibition often involve competitive binding to the active site or allosteric modulation.

A significant area of investigation has been the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. jst.go.jptandfonline.com Resorcinol derivatives are among the most potent tyrosinase inhibitors. researchgate.net Their mechanism is attributed to the meta-dihydroxy arrangement in the resorcinol moiety, which is resistant to oxidation by tyrosinase but can chelate the copper ions in the enzyme's active site. researchgate.netmdpi.com The substitution at the 4-position of the resorcinol ring plays a crucial role in modulating the inhibitory potency. researchgate.net For instance, 4-butylresorcinol (B146731) is a potent inhibitor of human tyrosinase. jst.go.jp A study on 4-(6-hydroxy-2-naphthyl)-1,3-benzenediol (HNB), an analogue of oxyresveratrol, demonstrated competitive inhibition of mushroom tyrosinase with a very low IC50 value. nih.gov Kinetic analysis revealed it to be a competitive inhibitor. nih.gov

Another class of enzymes inhibited by diaryl ether analogues are those involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (ENR). kuleuven.bechemrxiv.org Compounds based on the diaryl ether scaffold have been designed as inhibitors of P. aeruginosa FabV, an ENR isozyme. kuleuven.bechemrxiv.org Molecular modeling suggests that these inhibitors can form hydrogen bonds with key residues, like Ser155, within the enzyme's active site. kuleuven.be

Furthermore, diaryl ether derivatives have been synthesized and evaluated as inhibitors of other enzymes, including those from Mycobacterium tuberculosis. A series of triclosan-mimicking diaryl ethers were found to be effective inhibitors of InhA, an enoyl acyl carrier protein reductase. nih.govbohrium.com Molecular docking studies indicated that these compounds have strong binding affinities for the enzyme. nih.gov Additionally, some diaryl ethers have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoenzymes. tandfonline.com

The inhibitory activities of some of these analogues are summarized in the table below.

| Compound/Analogue Class | Target Enzyme | Inhibition Data (IC50/Ki) | Mechanism of Inhibition |

| 4-(6-hydroxy-2-naphthyl)-1,3-benzenediol (HNB) | Mushroom Tyrosinase | IC50: 0.07 µM; Ki: 4.78 x 10⁻⁹ M | Competitive nih.gov |

| Thiamidol | Human Tyrosinase | IC50: 1.1 µmol/L | Potent Inhibitor jst.go.jp |

| 4-Butylresorcinol | Human Tyrosinase | IC50: 21 µmol/L | Potent Inhibitor jst.go.jp |

| Diaryl Ether Derivatives (e.g., Compound 24) | M. tuberculosis InhA | IC50: 0.29 µM | High binding affinity nih.gov |

| Diaryl Ether (RGB32) | P. aeruginosa FabV | IC50: 0.59 ± 0.04 μM | Not specified chemrxiv.org |

| Diaryl Ethers (Compounds 11-14) | Human Carbonic Anhydrase I | Ki: 102.01–127.13 nM | Not specified tandfonline.com |

| Diaryl Ethers (Compounds 11-14) | Human Carbonic Anhydrase II | Ki: 73.71–113.40 nM | Not specified tandfonline.com |

| Diaryl Ethers (Compounds 11-14) | Acetylcholinesterase (AChE) | Ki: 15.35–18.34 nM | Not specified tandfonline.com |

| Diaryl Ethers (Compounds 11-14) | Butyrylcholinesterase (BChE) | Ki: 9.07–22.90 nM | Not specified tandfonline.com |

Cellular Pathway Modulation Studies for Related Compounds

The biological effects of this compound analogues are not limited to direct enzyme inhibition; they also involve the modulation of cellular signaling pathways.

Phenylethyl resorcinol, a resorcinol derivative, has been shown to exert its anti-melanogenic effects by activating the p44/42 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This activation leads to a reduction in melanin content and tyrosinase activity. nih.gov The study found that phenylethyl resorcinol increased the phosphorylation of p44/42 MAPK and its upstream regulators, MEK1/2 and Src. nih.gov The anti-melanogenic effects were diminished by a p44/42 MAPK inhibitor, confirming the pathway's role. nih.gov Interestingly, this compound did not appear to affect the cAMP signaling pathway. nih.gov

In contrast, other studies have suggested that the anti-melanogenic activity of resorcinol can be attributed to the inhibition of cAMP signaling and the activation of p38 MAPK. mdpi.com Another compound, theasinensin A, which is structurally different but also affects melanogenesis, was found to inhibit the cAMP/PKA/CREB pathway without altering MAPK signaling. mdpi.com This highlights that structurally similar compounds can modulate different cellular pathways to achieve similar biological outcomes.

Some diaryl ether derivatives have been investigated for their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response. mdpi.com The activation of 5-LO can be influenced by different cellular stimuli, and the susceptibility of the enzyme to nonredox-type inhibitors can depend on the activation pathway, particularly whether it involves Ca2+-mediation or phosphorylation events. nih.gov

Advanced Analytical Techniques in the Research of 5 Phenoxybenzene 1,3 Diol

High-Resolution Spectroscopic Characterization (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopy is fundamental to the structural elucidation of organic molecules like 5-Phenoxybenzene-1,3-diol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the diol ring are expected to appear in a different region than those on the phenoxy ring due to the differing electronic effects of the substituent groups. The hydroxyl protons typically appear as broad singlets, and their chemical shift can vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms bonded to oxygen (in the hydroxyl and ether groups) would resonate at lower field (higher ppm) compared to the other aromatic carbons.

Expected NMR Data for this compound

| Analysis | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic Protons (C-H) | 6.0 - 7.8 |

| Hydroxyl Protons (O-H) | 5.0 - 9.5 (variable, broad) | |

| ¹³C NMR | Aromatic Carbons (C-C/C-H) | 105 - 135 |

| Aromatic Carbons (C-O) | 150 - 165 |

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl (O-H), ether (C-O), and aromatic (C=C and C-H) groups. The O-H stretching vibration is typically a strong, broad band, while the C-O stretching of the ether and phenol (B47542) groups will appear in the fingerprint region. semanticscholar.org

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (Broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Ether & Phenol | 1000 - 1300 |

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 202.21 g/mol ), high-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass measurement. cymitquimica.com The fragmentation pattern observed in the mass spectrum can also help to confirm the structure, with characteristic fragments arising from the cleavage of the ether bond or loss of hydroxyl groups.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like phenols. wur.nl For this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A Diode Array Detector (DAD) or UV-Vis detector is suitable for detection, as the aromatic rings in the molecule absorb UV light. wur.nl

Gas Chromatography (GC) GC is an effective method for the analysis of volatile compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and column degradation. epa.gov Therefore, a derivatization step is often performed to convert the polar hydroxyl groups into less polar ethers or esters, making the compound more volatile and suitable for GC analysis. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. jmaterenvironsci.com

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol Gradient | DAD or UV-Vis |

| GC | 95% Dimethyl/5% Diphenyl-polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID |

X-ray Crystallography for Elucidating Solid-State Molecular Conformations

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. nih.gov

For this compound, a single-crystal X-ray diffraction study would elucidate several key structural features:

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice. A critical aspect would be the identification of intermolecular hydrogen bonding involving the two hydroxyl groups, which significantly influences the physical properties of the compound.

Bond Parameters: Precise bond lengths and angles for the entire molecule would be determined, confirming the connectivity and geometry. mdpi.com

The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve and refine the molecular structure. mdpi.com

Structural Parameters Determined by X-ray Crystallography

| Parameter Type | Information Obtained |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Crystal symmetry |

| Atomic Coordinates | x, y, z for each non-hydrogen atom |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-O, C-C) |

| Bond Angles | Angles between three connected atoms (e.g., C-O-C) |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Hydrogen Bonding | Geometry and network of intermolecular H-bonds |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The creation of the diaryl ether bond in 5-Phenoxybenzene-1,3-diol is a critical synthetic step that stands to benefit significantly from modern catalytic chemistry. The primary methods for forming such C-O bonds are transition-metal-catalyzed cross-coupling reactions, principally the Ullmann condensation and the Buchwald-Hartwig reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Ullmann condensation , one of the oldest methods for forming diaryl ethers, traditionally uses copper metal or copper salts as a catalyst. synarchive.comorganic-chemistry.org While effective, classic Ullmann conditions often require harsh reaction parameters, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov Emerging research focuses on developing more efficient copper-based catalytic systems that operate under milder conditions. This includes the use of specialized ligands, such as diamines and acetylacetonates, to create soluble copper catalysts that improve reaction rates and yields. wikipedia.org

The Buchwald-Hartwig C-O coupling reaction represents a more modern alternative, employing palladium-based catalysts. wikipedia.orgepa.gov This methodology has seen rapid development, with successive "generations" of sterically hindered phosphine (B1218219) ligands enabling the coupling of a wider range of substrates under significantly milder conditions than the traditional Ullmann reaction. wikipedia.org Future work in this area will likely focus on creating more robust and cost-effective palladium catalysts, potentially by exploring non-phosphine-based ligands or developing highly active catalysts that can be used at very low loadings.

The development of novel catalytic systems will aim to improve several key metrics for the synthesis of this compound and its derivatives, including reaction efficiency, functional group tolerance, cost-effectiveness, and environmental sustainability (green chemistry).

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Conditions | High temperatures (>150-200°C) | Milder temperatures (RT to ~120°C) |

| Ligands | Often ligand-free or simple ligands (e.g., diamines) | Sterically hindered phosphine ligands are crucial |

| Substrate Scope | Traditionally required activated aryl halides | Broad scope for both phenols and aryl halides |

| Advantages | Lower cost of copper catalyst | Milder conditions, higher functional group tolerance |

| Disadvantages | Harsh conditions, often high catalyst loading | Higher cost of palladium and ligands |

Exploration of Advanced Applications in Interdisciplinary Fields

The potential applications of this compound are largely unexplored but can be inferred from the well-documented activities of its structural precursors. Resorcinol (B1680541) and its derivatives are utilized across a wide array of fields, including medicine, cosmetics, and polymer science. patsnap.comjmchemsci.comjmchemsci.com

In pharmacology and medicine , alkylated resorcinols such as 5-hexylresorcinol are known for their antibacterial, antifungal, and anti-inflammatory properties. synthachem.com Similarly, other complex phenolic and phloroglucinol (B13840) derivatives exhibit anti-inflammatory, antioxidant, and even antitumor activities. nih.govnih.gov The introduction of a phenoxy group could modulate these biological activities, potentially leading to novel therapeutic agents. Research could explore its efficacy as an anti-inflammatory agent, an antimicrobial compound, or as a scaffold for developing new drugs targeting specific enzymes or receptors. mdpi.comnih.gov

In materials science , the di-functional hydroxyl groups on the resorcinol ring make this compound a candidate as a monomer for the synthesis of high-performance polymers. Resorcinol is a key component in resorcinol-formaldehyde resins, known for their durability and adhesive properties. patsnap.com The incorporation of the bulky, somewhat flexible phenoxy group could impart unique thermal or mechanical properties to new classes of polyesters, polycarbonates, or epoxy resins.

In cosmetics , various resorcinol derivatives are used for their skin-whitening effects, which stem from the inhibition of the enzyme tyrosinase, a key player in melanin (B1238610) production. mdpi.com Future studies could investigate whether this compound retains this inhibitory activity, potentially offering a new compound for dermatological applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research from materials discovery to drug development. mit.eduecampus.com For a molecule like this compound, these computational tools offer a powerful way to accelerate research and development cycles.

One of the primary applications is in molecular property prediction . ML models can be trained on large datasets of chemical structures and their corresponding properties to predict characteristics such as solubility, boiling point, toxicity, and biological activity (e.g., ADMET properties) for new or uncharacterized molecules. arxiv.orgchemrxiv.orgbme.hu Instead of synthesizing and testing thousands of derivatives of this compound, researchers can first computationally screen a virtual library to identify candidates with the most promising profiles. arxiv.org

Generative AI takes this a step further by designing entirely new molecules (de novo design). mit.edu A generative model could be tasked with creating novel structures based on the this compound scaffold that are optimized for a specific function, such as high binding affinity to a particular protein target or enhanced thermal stability for polymer applications.

Table 2: Potential AI/ML Applications for this compound Research

| Application Area | AI/ML Technique | Predicted/Optimized Properties |

|---|---|---|

| Property Prediction | Graph Neural Networks (GNNs), Random Forest, Transformers | Solubility, Melting Point, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), Binding Affinity |

| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Novel derivatives with enhanced biological activity or material properties |

| Synthesis Planning | Reaction Prediction Models, Retrosynthesis Algorithms | Optimal reaction conditions, potential yields, synthetic routes |

Deeper Understanding of Complex Molecular Interactions and Systems Biology

Understanding how this compound interacts with biological systems at a molecular level is crucial for developing any potential therapeutic applications. The molecule's structure, featuring two hydroxyl groups (hydrogen bond donors and acceptors) and two aromatic rings (capable of hydrophobic and π-π stacking interactions), suggests it can engage in a variety of non-covalent interactions with biological macromolecules like proteins and nucleic acids. nih.gov

Computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations are essential tools for exploring these interactions. chemrevlett.comresearchgate.net Researchers can use docking to predict how this compound might bind to the active site of a target enzyme. MD simulations can then be used to study the stability of this binding over time and reveal the dynamic nature of the molecular interactions.

Beyond the single-target approach, systems biology aims to understand the broader impact of a compound on the entire biological network of a cell or organism. If initial screenings show that this compound has a significant biological effect, systems-level approaches could be employed. This would involve using 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics) to measure the global changes in gene expression, protein levels, and metabolite concentrations within cells after exposure to the compound. This data can then be used to construct computational models of the cellular pathways that are perturbed, providing a holistic view of the compound's mechanism of action and potential off-target effects. This approach is critical for modern drug discovery and toxicology.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 5-Phenoxybenzene-1,3-diol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using phenol derivatives. For example, refluxing precursors with phosphoryl chloride (POCl₃) under anhydrous conditions can facilitate ether bond formation. Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (e.g., ethanol) ensures high yields (up to 90%) and purity .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, H NMR can resolve phenolic -OH protons (δ ~5-6 ppm) and aromatic protons (δ ~6-7 ppm), while C NMR identifies carbons adjacent to oxygen atoms. Mass spectrometry (MS) provides molecular weight verification (e.g., calculated vs. experimental mass ±0.5 Da) .

Q. What safety protocols are recommended for handling phenolic compounds like this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Store in airtight containers away from oxidizing agents. First-aid measures for skin contact include immediate washing with water and consultation with a physician. Safety data sheets (SDS) for analogous compounds emphasize proper ventilation and waste disposal .

Advanced Research Questions

Q. How can discrepancies in spectral data for this compound derivatives be resolved?

- Methodological Answer : Computational tools like density functional theory (DFT) can predict C chemical shifts, aiding in structure validation. For example, deviations >2 ppm between experimental and predicted shifts may indicate structural misassignment, necessitating revision of proposed tautomers or stereoisomers .

Q. What catalytic applications exist for metal complexes derived from this compound ligands?

- Methodological Answer : Vanadium(V) or cobalt(III) complexes with phenolic ligands demonstrate catalytic activity in oxidation reactions. For instance, dinuclear cobalt(III) complexes synthesized from Schiff base ligands show efficacy in thiocyanate-mediated catalysis. Characterization via X-ray crystallography and cyclic voltammetry is critical for understanding redox behavior .

Q. How can this compound be utilized in analytical chemistry for metal ion detection?

- Methodological Answer : Functionalized derivatives (e.g., 4-((4-methoxyphenyl)diazenyl)benzene-1,3-diol) serve as chromogenic agents in flow injection analysis (FIA). These compounds form colored complexes with Pb(II) or other heavy metals, detectable via UV-Vis spectroscopy at specific wavelengths (e.g., 450–600 nm). Optimization includes pH adjustment and reaction coil design .

Q. What strategies address stability challenges in this compound under oxidative conditions?

- Methodological Answer : Stability studies under UV light or reactive oxygen species (ROS) reveal degradation pathways. Encapsulation in cyclodextrins or silica nanoparticles can enhance stability. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring quantify degradation products .

Q. How do structural modifications of this compound influence pharmacological activity?

- Methodological Answer : Bromination or alkylation at the 5-position alters lipophilicity and binding affinity. For example, 5-pentyl derivatives (e.g., cannabigerol analogs) exhibit affinity for cannabinoid receptors. In vitro assays (e.g., radioligand binding) and molecular docking studies guide structure-activity relationship (SAR) optimization .

Key Research Challenges

- Contradictions in Data : Variations in reported melting points or NMR shifts may arise from polymorphic forms or solvent effects. Multi-technique validation (e.g., XRD + DSC) is advised .

- Synthetic Scalability : While lab-scale yields exceed 80%, industrial translation requires solvent recovery systems and continuous flow reactors to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.